Erythritol

glycemic index insulinemic index diabetes nutrition

Erythritol (CAS 149-32-6) is a linear four-carbon polyol (sugar alcohol) of the tetritol type, produced industrially via fermentation of glucose by osmophilic yeasts such as Moniliella pollinis. It occurs naturally in fruits, fermented foods, and human plasma at low levels.

Molecular Formula C4H10O4
Molecular Weight 122.12 g/mol
CAS No. 149-32-6
Cat. No. B1671061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythritol
CAS149-32-6
SynonymsErythritol;  L-Erythritol;  Phycitol;  Mesoerythritol;  NSC 8099;  NSC-8099;  NSC8099; 
Molecular FormulaC4H10O4
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC(C(C(CO)O)O)O
InChIInChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+
InChIKeyUNXHWFMMPAWVPI-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether.
Very soluble in water (saturated solution contains about 61% w/w);  soluble in pyridine (saturated solution contains 2.5% w/w);  slightly soluble in alcohol;  practically insoluble in ether
Insoluble in ethyl ether, benzene
In water, 6.10X10+5 mg/L at 22 °C
610 mg/mL at 22 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Erythritol (CAS 149-32-6) Procurement & Selection Guide: Baseline Characteristics


Erythritol (CAS 149-32-6) is a linear four-carbon polyol (sugar alcohol) of the tetritol type, produced industrially via fermentation of glucose by osmophilic yeasts such as Moniliella pollinis [1]. It occurs naturally in fruits, fermented foods, and human plasma at low levels [2]. Erythritol is approximately 60–70% as sweet as sucrose, delivers a caloric value of ≤0.2 kcal/g, and exhibits a glycemic index (GI) of 0 and an insulinemic index (II) of 2—values that distinguish it markedly from other polyols, including xylitol (GI 13, II 11) and sorbitol (GI 9, II 11) [2]. It is approved as food additive E 968 in the EU and holds GRAS status in the United States, with JECFA assigning an ADI 'not specified'—the highest safety designation [1].

Why Erythritol Cannot Be Interchanged with Xylitol, Sorbitol, or Other Polyols


Polyols as a class share the ability to replace sucrose without promoting dental caries, yet their physicochemical, metabolic, and gastrointestinal profiles diverge dramatically because of differences in carbon-chain length, molecular weight, absorptive mechanism, and susceptibility to colonic fermentation [1]. Erythritol's four-carbon backbone (MW 122 g/mol) enables near-complete (~90%) passive absorption in the small intestine, with negligible systemic metabolism and quantitative urinary excretion—a metabolic fate unique among commercially significant polyols and the mechanistic basis for its zero-GI, near-zero-calorie, and superior digestive tolerance profile [1] [2]. In contrast, pentitol- and hexitol-type polyols such as xylitol and sorbitol are only partially absorbed, with unabsorbed fractions undergoing colonic fermentation that yields gas, osmotically driven water influx, and dose-dependent laxation [2]. These fundamental differences mean that substituting erythritol with xylitol or sorbitol in a formulation will alter caloric load, glycemic response, and gastrointestinal tolerability in quantitatively predictable ways [1].

Erythritol vs. Comparator Polyols: Quantitative Differential Evidence for Scientific Selection


Glycemic Index (GI) and Insulinemic Index (II): Erythritol Scores Zero

In a comprehensive meta-analysis of the polyol literature, erythritol exhibited a glycemic index (GI) of 0 and an insulinemic index (II) of 2, compared with xylitol (GI 13, II 11), sorbitol (GI 9, II 11), maltitol (GI 35, II 27), and sucrose (GI 65) [1]. Erythritol and mannitol were the only two polyols achieving a GI of 0; however, mannitol's low solubility and higher laxation potential limit its formulation utility [1]. These values were derived from glycaemia and insulinaemia data following polyol ingestion in normal, type 1 diabetic, and type 2 diabetic subjects, and were independent of intake up to 50 g [1].

glycemic index insulinemic index diabetes nutrition

Caloric Density: Erythritol at 0.2 kcal/g vs. Xylitol at 2.4 kcal/g and Sorbitol at 2.6 kcal/g

Erythritol provides approximately 0.2 kcal/g (0.24 kcal/g by some sources), representing an approximately 92% reduction in caloric density relative to xylitol (2.4 kcal/g), a 93% reduction relative to sorbitol (2.6–2.7 kcal/g), and a 95% reduction relative to sucrose (4.0 kcal/g) [1][2]. This near-zero caloric contribution arises from erythritol's unique metabolic fate: ~90% is absorbed intact in the small intestine and excreted unchanged in urine, contributing negligible metabolizable energy, whereas xylitol and sorbitol undergo partial hepatic metabolism and colonic fermentation that yield ~2.4 and ~2.6 kcal/g, respectively [1].

caloric value low-calorie sweetener energy density

Gastrointestinal Tolerance: Erythritol Avoids Osmotic Diarrhea at Doses That Provoke Symptoms with Xylitol and Sorbitol

In a randomized, double-blind, placebo-controlled crossover study, 50 g erythritol administered as a single oral bolus in water provoked only a significant increase in nausea (P<0.01) and borborygmi (P<0.05) compared with sucrose, whereas 50 g xylitol significantly increased nausea, bloating, borborygmi, colic, watery faeces, and total bowel movement frequency (all P<0.05 to P<0.005) [1]. At all intake levels, xylitol produced significantly more watery faeces than erythritol: 50 g xylitol vs. 35 g erythritol (P<0.001) and 35 g xylitol vs. 20 g erythritol (P<0.05) [1]. By contrast, sorbitol—a hexitol—induced GI symptoms in 45% of healthy subjects at just 10 g and in 100% at 20 g (Corazza et al., Gut, 1988) [2]. The mechanistic basis is erythritol's ~90% small-intestinal absorption, which leaves ≤10% to reach the colon, whereas the majority of ingested sorbitol and a substantial fraction of xylitol escape absorption and undergo colonic fermentation with osmotic water retention [1][2].

gastrointestinal tolerance osmotic diarrhea FODMAP

Endothermic Cooling Effect: Erythritol's Heat of Solution (−182 J/g) Surpasses Xylitol and Sorbitol

Erythritol exhibits the most negative heat of solution among commercial polyols at −182 J/g (approximately −97.4 kJ/kg), compared with xylitol at −153 J/g, mannitol at −121 J/g, sorbitol at −111 J/g, and sucrose at −18 J/g [1]. The intensity of the perceived cooling sensation is directly proportional to the magnitude of the negative heat of solution; erythritol's value is approximately 19% more negative than xylitol's and 64% more negative than sorbitol's [1]. However, perceived cooling intensity in the oral cavity is modulated by solubility: erythritol's lower aqueous solubility at 20°C (~40 g/100 g solution) versus xylitol (~63 g/100 g solution) means xylitol can deliver a more immediately intense cooling sensation in some applications despite its lower absolute heat of solution [1].

cooling effect heat of solution organoleptic properties

Dental Caries Prevention: Erythritol Outperforms Both Xylitol and Sorbitol in a 3-Year Randomized Controlled Trial

In a double-blind, randomized, controlled, prospective 3-year clinical trial involving 485 primary school children (aged ~8–9 at baseline) who consumed 7.5 g/day of erythritol, xylitol, or sorbitol (control) candies, the erythritol group exhibited a significantly lower number of dentin caries teeth and surfaces at the 24-month follow-up and surfaces at the 36-month follow-up compared with both the xylitol and sorbitol groups [1][2]. Furthermore, the time to development of enamel/dentin caries lesions and the time to progression of dentin caries lesions were significantly longer in the erythritol group than in the sorbitol and xylitol groups [1]. Erythritol was also associated with significantly lower counts of salivary and plaque mutans streptococci and reduced dental plaque weight compared with sorbitol and xylitol [2].

dental caries non-cariogenic oral health

Metabolic Fate and Colonic Non-Fermentability: Erythritol's Unique Absorption-Excretion Profile

Following oral ingestion, approximately 90% of erythritol is rapidly absorbed via passive diffusion in the small intestine and excreted quantitatively and unchanged in urine within 24 hours, with no systemic metabolism [1][2]. In a controlled human study, cumulative urinary excretion of intact erythritol reached 90.3 ± 4.5% of the administered dose (0.3 g/kg body weight) within 48 hours, and serum glucose and insulin levels remained unaffected for 3 hours post-ingestion [1]. In contrast, in vitro fermentation studies using fresh human faecal inocula demonstrated that erythritol is completely resistant to bacterial attack over 24 hours, producing no gas, no hydrogen, no SCFA, and no pH change, whereas comparator substrates (maltitol, lactulose) were actively fermented [3]. Only ~10% of ingested erythritol reaches the colon, and even this fraction is not fermentable by the human gut microbiota [3].

absorption urinary excretion colonic fermentation

Erythritol Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Diabetic-Friendly and Zero-Glycemic-Impact Food & Beverage Formulations

Erythritol's GI of 0 and II of 2 [1] make it the only commercially viable bulk sweetener polyol that can credibly support 'zero glycemic impact' product positioning. Whereas xylitol (GI 13) and maltitol (GI 35) produce measurable postprandial glucose excursions that may be clinically relevant for insulin-dependent diabetics, erythritol at doses up to 50 g does not elevate serum glucose or insulin [1][2]. In beverages, EFSA has confirmed that erythritol at up to 1.6% (16 g/L) does not raise laxation concerns, enabling its use in non-alcoholic drinks without exceeding the gastrointestinal tolerance threshold even in young consumers [2]. Formulators targeting the diabetic nutrition, medical food, or functional beverage segments should prioritize erythritol over xylitol or maltitol when glycemic neutrality is a label claim or clinical requirement.

Digestive-Tolerant Sugar-Free Confectionery and Snack Products

The Storey et al. (2007) head-to-head data demonstrate that erythritol at 50 g (single bolus) avoids the watery faeces and multi-symptom GI distress caused by equivalent doses of xylitol [1]. Sorbitol, by comparison, provokes GI symptoms in 100% of healthy subjects at just 20 g [2]. For sugar-free chocolate, hard candies, chewing gum, and baked goods where per-serving polyol intake can reach 10–30 g, erythritol's superior digestive tolerance translates directly into reduced consumer complaint risk and broader addressable market (including FODMAP-sensitive and IBS populations). Manufacturers of 'sugar-free' products carrying mandatory polyol excess-consumption laxative warning labels may achieve a competitive advantage by reformulating with erythritol to reduce or eliminate the need for such warnings.

Oral Care Products with Evidence-Based Anti-Caries Superiority

The Honkala et al. (2014) 3-year RCT provides the only direct evidence that any polyol outperforms xylitol in reducing dentin caries incidence and prolonging time to caries lesion development in children [1]. Erythritol additionally reduced dental plaque weight and salivary mutans streptococci counts to a greater extent than xylitol or sorbitol [2]. For manufacturers of medicated confectionery (e.g., lozenges, lollipops), toothpaste, mouthwash, and professional oral care products, these data support erythritol selection over xylitol when the product seeks to make substantiated anti-caries claims. The EFSA-approved health claim framework for polyols recognizes 'tooth-friendly' status based on non-fermentability by oral bacteria, but erythritol's active caries-preventive effects go beyond simple non-cariogenicity [2].

Keto, Low-Carb, and 'Clean-Label' Calorie-Reduced Product Lines

With 0.2 kcal/g—a 95% reduction from sucrose and a 92% reduction from xylitol [1]—erythritol is the only polyol that can be assigned 0 kcal/g under EU labeling regulations (Regulation (EU) No 1169/2011) [2]. Its production via natural fermentation (Moniliella pollinis on glucose from corn or wheat starch) supports 'natural' and 'clean-label' positioning, distinguishing it from synthetic high-intensity sweeteners [2]. In ketogenic and low-carbohydrate dietary product formulations—where net carbohydrate counting is critical—erythritol's ~90% urinary excretion without metabolism means its effective net carbohydrate contribution approaches zero [1]. Xylitol and sorbitol, which are partially metabolized and contribute 2.4 and 2.6 kcal/g respectively, cannot match this profile. Procurement decisions for keto, paleo, and natural-channel product lines should therefore default to erythritol where calorie and net-carb minimization are purchase-drivers.

Technical Documentation Hub

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